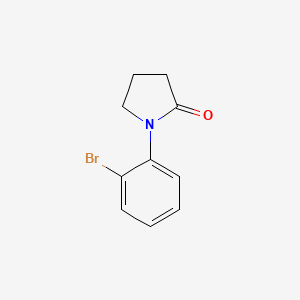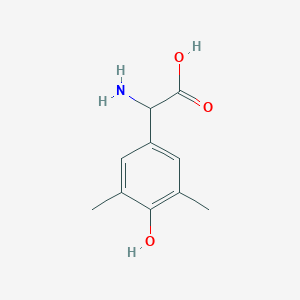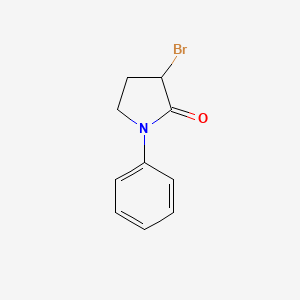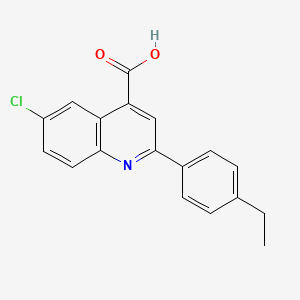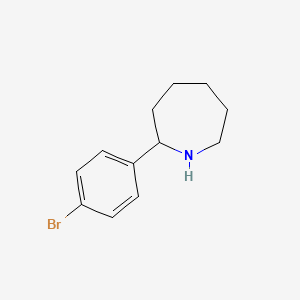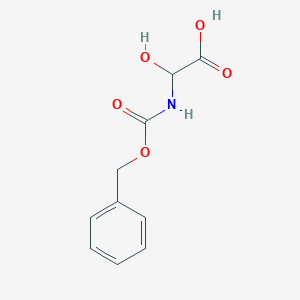
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is a compound that falls within the category of N-protected amino acids, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is commonly employed in peptide synthesis to prevent unwanted side reactions involving the amino group.
Synthesis Analysis
The synthesis of N-benzyloxycarbonyl hydroxy amino acid derivatives, such as t-butyl esters, has been described using an aceto-acetyl group as a protecting group for the hydroxyl group of hydroxy amino acids. The acetoacetyl group can be introduced with diketene and removed using hydrazine, providing a method for preparing N-benzyloxycarbonyl hydroxy amino acid derivatives . Additionally, the synthesis of related compounds, such as N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, has been reported, which is suitable for use as a handle in solid-phase synthesis of peptide alpha-carboxamides .
Molecular Structure Analysis
While the specific molecular structure of 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is not detailed in the provided papers, a related study on 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid using DFT methods can offer insights into the molecular structure analysis of similar compounds. The study includes vibrational wavenumbers, infrared intensities, and Raman activities, as well as the identification of the most stable conformer .
Chemical Reactions Analysis
The chemical reactions involving N-benzyloxycarbonyl-protected amino acids typically include the introduction and removal of protecting groups, which are crucial steps in peptide synthesis. The acetoacetyl protecting group for the hydroxyl function can be introduced and later removed, as mentioned in the synthesis analysis . Furthermore, the stability of the linkage between the C-terminal amino acid and a handle compound was tested, showing resistance to acidolysis, which is relevant for the stability of protected amino acids during peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzyloxycarbonyl-protected amino acids are influenced by the protecting groups. The stability studies of related compounds, such as handles for solid-phase peptide synthesis, indicate that the N-benzyloxycarbonyl group can provide stability against acidolysis . The spectroscopic properties, such as FT-IR and FT-Raman spectra, can be analyzed to determine the vibrational characteristics of the compound, as demonstrated in the study of a related benzoic acid derivative .
Scientific Research Applications
-
Synthesis of Novel Baicalein Amino Acid Derivatives
- Field : Neuropharmacology
- Application Summary : This compound has been used in the synthesis of novel baicalein amino acid derivatives, which are evaluated as neuroprotective agents .
- Method of Application : The compound is introduced to baicalein to improve its neuroprotective activity. The newly synthesized compounds were characterized by 1H-NMR, 13C-NMR, and high resolution mass spectrometry (HR-MS) .
- Results : Most of the compounds provided more potent neuroprotection than baicalein, and were equivalent to the positive drug edaravin. They showed no obvious cytotoxicity on normal H9C2 cells .
-
Synthesis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate
- Field : Organic Chemistry
- Application Summary : This compound is a fragment of a novel cytotoxic cyclodepsipeptide onchidin which shows moderate cytotoxic activity .
- Method of Application : The compound was synthesized through six steps .
- Results : The synthesis was successful, but the yield and other specific results are not mentioned .
-
Synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid
-
Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
-
Synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid
-
Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-8(9(13)14)11-10(15)16-6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEZLSUFDXSIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393169 | |
| Record name | {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid | |
CAS RN |
56538-57-9 | |
| Record name | {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

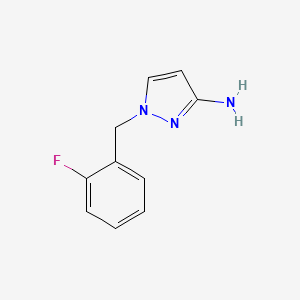

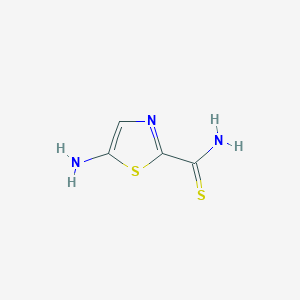
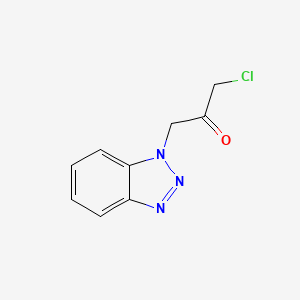
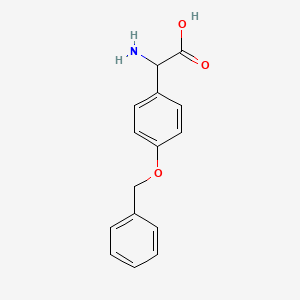
![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
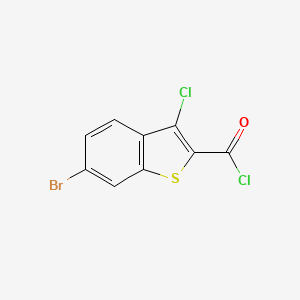
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
